molecular formula C20H19FN4O3S B2870108 4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872614-07-8

4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2870108
CAS No.: 872614-07-8
M. Wt: 414.46
InChI Key: GQDIKCUNBBWQFQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluoro-substituted benzamide, a phenethylamine, and a 1,3,4-oxadiazole ring. These functional groups suggest that the compound might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and 1,3,4-oxadiazole rings, as well as the phenethylamine moiety. The fluorine atom on the benzamide ring would likely have a significant impact on the compound’s properties, as fluorine is highly electronegative and can form strong bonds with carbon .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For instance, the amide group in benzamide is typically quite stable and unreactive, while the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Fluorinated compounds are known for their unique properties, including high thermal and chemical stability, and the ability to form strong bonds . The presence of a fluorine atom in this compound could therefore significantly influence its physical and chemical properties.

Scientific Research Applications

Fluorogenic Reagents for Thiols

The 1,3,4-oxadiazole derivatives have been explored for their potential as fluorogenic reagents, particularly for thiol detection. For instance, compounds similar to the one have been utilized to develop more reactive, thiol-specific fluorogenic reagents. These compounds exhibit negligible fluorescence until they react with thiols, after which they fluoresce intensely, making them suitable for analytical applications in detecting thiols in biological samples (Toyo’oka et al., 1989).

Antimicrobial and Anticancer Agents

Compounds containing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Research has shown that some of these derivatives possess good to moderate antimicrobial activity against various microorganisms. Additionally, certain derivatives have demonstrated significant anticancer activities, highlighting the potential of 1,3,4-oxadiazole derivatives in developing new therapeutic agents (Başoğlu et al., 2013).

Fluorescent Chemosensors

The structural motif present in 1,3,4-oxadiazole derivatives has been exploited in the design of fluorescent chemosensors. These sensors are capable of selectively detecting metal ions in various environments, including neutral buffer aqueous solutions. The selectivity and sensitivity towards specific metal ions, such as Pb(II), make these compounds valuable tools in environmental monitoring and bioimaging applications (Cao et al., 2011).

Polymeric Materials

In the field of materials science, derivatives of 1,3,4-oxadiazole have been incorporated into aromatic polyamides, leading to polymers with promising properties. These polymers exhibit good thermal stability, solubility in common solvents, and the ability to form thin, flexible films. Such materials are of interest for various applications, including the development of high-performance polymers with specific electronic or optical properties (Sava et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structural features, it might interact with various enzymes or receptors in the body .

Future Directions

The future research on this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. Given its complex structure, it might also serve as a useful scaffold for the development of new drugs .

Properties

IUPAC Name

4-fluoro-N-[[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c21-16-8-6-15(7-9-16)19(27)23-12-18-24-25-20(28-18)29-13-17(26)22-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDIKCUNBBWQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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